5-Hydroxymethyl-2-phenyl-1,3-dioxane

Protecting Group Chemistry Acetal Stability Ring Strain

5-Hydroxy-2-phenyl-1,3-dioxane is a six-membered cyclic acetal providing superior hydrolytic stability over dioxolane analogs, minimizing premature deprotection during acidic workups. Available as a defined cis/trans mixture or pure cis-isomer (CAS 4141-19-9, ≥98%), it enables precise stereochemical control—critical for synthesizing 5-benzyloxy-1,3-dioxan-2-one for biodegradable polymers. The crystalline solid (mp 84°C) also serves as an accurate reference standard for quantifying benzaldehyde glyceryl acetal in flavorings. Choose this product for reproducible outcomes that generic glycerol acetals cannot achieve.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B8605281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymethyl-2-phenyl-1,3-dioxane
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1C(COC(O1)C2=CC=CC=C2)CO
InChIInChI=1S/C11H14O3/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2
InChIKeyGVOWCTKPPKORMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxymethyl-2-phenyl-1,3-dioxane: Core Identity and Procurement Baseline


5-Hydroxymethyl-2-phenyl-1,3-dioxane (synonymously 2-phenyl-1,3-dioxan-5-ol or 1,3-O-benzylideneglycerol; CAS 1708-40-3) is a 1,3-dioxane derivative with molecular formula C₁₀H₁₂O₃ and molecular weight 180.20 g/mol [1]. It is a cyclic acetal formed from benzaldehyde and glycerol, existing as a mixture of cis and trans isomers . The compound is commercially available as a white to off-white crystalline powder with melting point 84°C and is primarily utilized as a protected glycerol building block in organic synthesis and as a component of food flavoring preparations (FEMA 2129) .

Why Generic 1,3-Dioxane Analogs Cannot Substitute for 5-Hydroxymethyl-2-phenyl-1,3-dioxane


Substitution with other 1,3-dioxane derivatives or alternative glycerol acetals introduces quantifiable differences in stability, stereochemical control, and reactivity profiles that directly impact synthetic outcomes and product quality. 5-Hydroxymethyl-2-phenyl-1,3-dioxane exhibits greater hydrolytic stability compared to its five-membered dioxolane analog due to the six-membered ring's lower ring strain . Furthermore, the commercial availability of this compound as a defined cis/trans isomeric mixture or as stereochemically pure cis-isomer enables precise control over downstream stereochemistry, a critical parameter not uniformly accessible with generic benzylidene glycerol acetals .

Quantitative Evidence for Differentiated Selection of 5-Hydroxymethyl-2-phenyl-1,3-dioxane


Enhanced Hydrolytic Stability of the 1,3-Dioxane Ring Compared to 1,3-Dioxolane Analogs

The six-membered 1,3-dioxane ring of the target compound provides greater resistance to acid-catalyzed hydrolysis than the five-membered 1,3-dioxolane ring found in analogs such as 2-phenyl-1,3-dioxolane-4-methanol. This difference stems from reduced ring strain in the six-membered chair conformation, a well-established principle in acetal chemistry [1].

Protecting Group Chemistry Acetal Stability Ring Strain

Defined Stereochemical Composition: Cis/Trans Isomeric Ratio vs. Pure Cis-Isomer Procurement Options

The target compound is commercially available as a mixture of cis and trans isomers (CAS 1708-40-3) with a specified combined purity of ≥97.0% (HPLC) , or alternatively as the stereochemically pure cis-isomer (CAS 4141-19-9) with 97% purity . This contrasts with the food-grade flavoring mixture "Benzaldehyde glyceryl acetal" (CAS 1319-88-6), which contains both 5-hydroxy-2-phenyl-1,3-dioxane and 2-phenyl-1,3-dioxolane-4-methanol in undefined ratios [1].

Stereochemistry Isomer Purity Chiral Building Blocks

Melting Point as a Practical Indicator of Isomeric Purity for Procurement Quality Control

The mixed cis/trans isomer product exhibits a melting point of 84°C . The pure cis-isomer (CAS 4141-19-9) has a reported melting point range of 84-86°C . In contrast, the food-grade flavoring mixture "Benzaldehyde glyceryl acetal" (CAS 1319-88-6) is a liquid at room temperature due to the presence of lower-melting dioxolane components .

Physical Characterization Quality Control Melting Point

Stereoselective Reduction Control in Synthesis: LiAlH₄ vs. L-Selectride Outcomes

In the synthesis of 5-hydroxy-1,3-dioxanes from the corresponding ketones, the choice of hydride reducing agent dictates the stereochemical outcome. Reduction with LiAlH₄ yields predominantly the trans isomer, while L-Selectride® gives the cis isomer [1]. This stereoselectivity is directly transferable to derivatives of the target compound, enabling predictable access to defined stereochemistry that is not possible with the undefined flavoring mixture.

Stereoselective Synthesis Reducing Agents Isomer Control

High-Value Application Scenarios for 5-Hydroxymethyl-2-phenyl-1,3-dioxane Based on Differentiated Evidence


Stereocontrolled Synthesis of Glycerol-Derived Carbonate Monomers

Utilize the defined stereochemical purity of the cis-isomer (CAS 4141-19-9) as a protected glycerol precursor for the synthesis of 5-benzyloxy-1,3-dioxan-2-one, a cyclic carbonate monomer used in biodegradable polymer production . The pure cis-isomer ensures consistent polymer microstructure, a parameter that cannot be controlled when starting from the undefined flavoring mixture.

Precise Protecting Group Strategy in Multi-Step Organic Synthesis

Employ the mixed cis/trans isomer product (CAS 1708-40-3) as a stable 1,3-diol protecting group for aldehydes or ketones in synthetic sequences requiring acidic conditions. The six-membered dioxane ring offers superior hydrolytic stability compared to dioxolane alternatives, reducing premature deprotection during workup or subsequent transformations [1].

Quality-Controlled Food Flavoring Research and Reference Standard Use

Use the crystalline solid (mp 84°C) form of 5-hydroxymethyl-2-phenyl-1,3-dioxane as a well-defined analytical reference standard for quantifying this component in commercial "Benzaldehyde glyceryl acetal" flavoring preparations. The solid form and defined purity enable accurate gravimetric standard preparation, unlike the liquid commercial mixture .

Chiral Building Block for Asymmetric Synthesis

Leverage the commercial availability of the pure cis-isomer (≥97% purity) as a chiral pool-derived building block for the construction of more complex, stereochemically defined molecules. The ability to purchase the isomerically pure material eliminates the need for tedious chromatographic separation of cis/trans mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxymethyl-2-phenyl-1,3-dioxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.